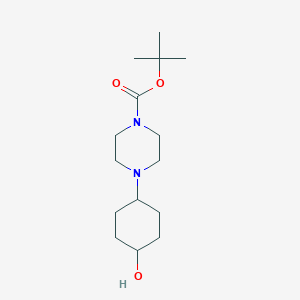

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-hydroxycyclohexyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h12-13,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBRGXNFPINWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with trans-4-aminocyclohexanol hydrochloride as the core scaffold, owing to its availability and the capacity for stereoselective modifications. The initial step involves converting this amino alcohol into a suitable intermediate that can be further functionalized to introduce the piperazine moiety and the tert-butyl ester group.

- Protection of amino group : To prevent undesired side reactions during subsequent steps, the amino group is protected, often using a phthalic (Phth) group, which is stable under various reaction conditions and can be selectively removed later (see Scheme 1 in source).

- Formation of the key intermediate : The protected amino alcohol undergoes acylation or urea formation to introduce the carbamate linkage, which is essential for subsequent ring closure and functionalization.

Stereoselective Inversion and Configuration Control

Achieving the cis configuration of the cyclohexyl hydroxyl group relative to the piperazine substituents is critical. The synthesis employs Mitsunobu coupling reactions to invert the stereochemistry of secondary alcohols selectively:

- Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to invert the configuration of secondary alcohols, enabling access to both cis and trans isomers selectively (see Scheme 1 in source).

- Protection Strategy : The amino group is protected during this step to prevent dehydration or elimination side reactions, which are common when reactive groups are unprotected.

Note: The inversion process allows for the synthesis of cis-isomers by starting from trans-4-aminocyclohexanol and vice versa, providing stereochemical control.

Formation of the Piperazine Ring

The core piperazine ring is constructed via nucleophilic substitution and cyclization steps:

- Urea Formation : The amino group reacts with isocyanates (e.g., 1-adamantyl isocyanate) to form urea derivatives, which serve as precursors for the piperazine ring.

- Cyclization : The urea derivatives undergo intramolecular cyclization under basic conditions to form the piperazine ring, often facilitated by the presence of suitable leaving groups such as benzyl bromides or methylating agents.

Synthesis of the piperazine core is achieved through nucleophilic substitution of protected amino intermediates with appropriate alkyl halides or sulfonates, followed by ring closure under controlled conditions.

Introduction of the tert-Butyl Ester and Hydroxycyclohexyl Group

The final steps involve attaching the tert-butyl ester and hydroxycyclohexyl groups:

Esterification : The carboxylic acid or acid derivatives are esterified with tert-butanol derivatives using coupling agents such as Dicyclohexylcarbodiimide (DCC) or N,N′-Diisopropylcarbodiimide (DIC) in the presence of catalytic 4-Dimethylaminopyridine (DMAP) .

Hydroxycyclohexyl attachment : The hydroxycyclohexyl group is introduced via nucleophilic substitution or coupling reactions involving activated intermediates, such as acid chlorides or anhydrides, with the cyclohexanol derivative.

Note: The stereochemistry of the cyclohexyl ring is maintained through the use of stereochemically pure starting materials and stereoselective reactions like Mitsunobu coupling.

Optimization and Purification

- Purification : The reaction mixtures are purified via column chromatography , recrystallization , or precipitation to isolate the desired isomer with high stereochemical purity.

- Characterization : Structures are confirmed using NMR spectroscopy (¹H, ¹³C), mass spectrometry , and IR spectroscopy to verify stereochemistry and functional group integrity.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of amino group | Phthalic anhydride, base | Prevent side reactions |

| 2 | Stereochemical inversion | Mitsunobu reaction (DIAD, PPh₃) | Control cis/trans configuration |

| 3 | Urea formation | Isocyanates (e.g., 1-adamantyl isocyanate) | Build urea core |

| 4 | Ring cyclization | Intramolecular nucleophilic substitution | Form piperazine ring |

| 5 | Esterification | DCC or DIC, DMAP | Attach tert-butyl ester |

| 6 | Hydroxycyclohexyl attachment | Nucleophilic substitution | Introduce hydroxycyclohexyl group |

| 7 | Purification and characterization | Chromatography, spectroscopy | Isolate pure compound |

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group to yield the free piperazine amine.

Reaction Conditions and Outcomes

This deprotection is pivotal for further functionalization of the piperazine nitrogen, as seen in the synthesis of bioactive molecules like morpholine derivatives .

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine generated after Boc deprotection undergoes alkylation or arylation. For example, Pd-catalyzed carboamination reactions enable the formation of bicyclic morpholines or piperazines (Scheme 1) .

Example Reaction Pathway

-

Substrate Activation : The free piperazine amine reacts with aryl bromides (e.g., 4-bromobenzophenone) in the presence of Pd(OAc)₂ and P(2-furyl)₃.

-

Cyclization : Syn-aminopalladiation forms a six-membered transition state, leading to stereoselective ring closure.

-

Product : Substituted morpholine derivatives with >20:1 diastereomeric ratio .

Key Conditions

-

Catalyst: Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%)

-

Base: NaOtBu

-

Solvent: Toluene

-

Temperature: 105°C, 22 h

Functionalization of the Hydroxyl Group

The cis-4-hydroxycyclohexyl group participates in esterification or etherification. For instance, treatment with acyl chlorides (e.g., benzoyl chloride) forms esters under mild conditions .

Esterification Data

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| cis-4-hydroxycyclohexyl derivative | Benzoyl chloride | cis-4-(benzoyloxy)cyclohexyl-piperazine | 78% |

This reaction proceeds via nucleophilic acyl substitution, with triethylamine as a base to scavenge HCl .

Stability and Side Reactions

Scientific Research Applications

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

Compound A : tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and (1S,4S)-isomer (285)

- Key Differences: The cyclohexyl group bears a dibenzylamino (-N(Bn)₂) group instead of a hydroxyl (-OH).

- Synthesis: Prepared via reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate .

- Reactivity: The dibenzylamino group can undergo hydrogenolysis to yield secondary amines (e.g., compounds 286 and 287 in ), unlike the hydroxyl group, which may require protection/deprotection strategies.

- Applications : Used in synthesizing more complex amines for drug discovery .

Compound B : tert-Butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

- Key Differences: The cyclohexyl substituent has an amino (-NH₂) group, and the piperazine ring includes a methoxymethyl (-CH₂OMe) group.

- Impact: The amino group introduces basicity, while the methoxymethyl enhances hydrophilicity. These modifications could influence solubility and bioavailability compared to the hydroxyl analog .

Compound C : tert-Butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

Piperazine Ring Modifications

Compound D : tert-Butyl 4-methylpiperazine-1-carboxylate

- Key Differences : A methyl group replaces the hydroxycyclohexyl substituent.

- Properties : Reduced steric hindrance and lower molecular weight (C₁₀H₂₀N₂O₂ , MW 200.28 g/mol) compared to the target compound.

- Applications : Simpler structure for studying piperazine-Boc reactivity in coupling reactions .

Compound E : tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Functional Group Diversity

Compound F : tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

- Key Differences: A nitro (-NO₂) and methyl-substituted phenyl group replaces the hydroxycyclohexyl.

- Synthesis : Prepared via CuI-catalyzed amination, demonstrating the adaptability of the Boc-piperazine core in cross-coupling reactions .

- Applications : Intermediate for bioactive benzimidazoles .

Compound G : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

Structural and Property Comparison Table

Biological Activity

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate (CAS: 2490154-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H28N2O3

- Molecular Weight : 284.39 g/mol

- Purity : ≥ 97%

- IUPAC Name : tert-butyl 4-((1s,4s)-4-hydroxycyclohexyl)piperazine-1-carboxylate

- SMILES : O=C(N1CCN([C@H]2CCC@@HCC2)CC1)OC(C)(C)C

Biological Activity Data

The following table summarizes the biological activities attributed to piperazine derivatives, which may provide insights into the potential effects of this compound:

Case Studies and Research Findings

- Cholinesterase Inhibition : A study on related piperazine compounds demonstrated that they could effectively inhibit both AChE and BChE. The lead compound showed an IC50 value of approximately 0.084 µM for BChE, indicating strong inhibitory potential .

- Antioxidant Studies : In experiments assessing lipid peroxidation, piperazine derivatives exhibited IC50 values significantly lower than standard antioxidants like Trolox. For instance, one derivative showed an IC50 value of 19.6 ± 0.8 µM in inhibiting lipid peroxidation, suggesting that similar compounds may confer protective effects against oxidative damage .

- Neuroprotective Effects : Research indicates that certain piperazine derivatives can block AChE-induced β-amyloid aggregation, which is a significant factor in Alzheimer's pathology. This suggests a disease-modifying effect that could be relevant for this compound .

Q & A

Q. What are the common synthetic routes for tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a piperazine core. A key step is the nucleophilic substitution or reductive amination to introduce the 4-hydroxycyclohexyl group. For example, tert-butyl piperazine-1-carboxylate derivatives can react with cyclohexanone derivatives under NaHB(OAc)₃ in dichloromethane (DCM) to form cis-isomers, followed by Boc protection . Reaction optimization (e.g., temperature, solvent, catalyst) is critical: shows that using 1,4-dioxane at 110°C with K₂CO₃ achieves ~80% yield for analogous bromopyrimidine derivatives . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .

Q. How is the cis-configuration of the 4-hydroxycyclohexyl group confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate confirmed substituent geometry via bond angles and torsion angles . Nuclear Overhauser Effect (NOE) NMR can also distinguish cis/trans isomers by observing spatial proximity between protons on the cyclohexyl and piperazine moieties .

Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers report?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and hydroxyl (O–H) stretch (~3200–3600 cm⁻¹) .

- ¹H/¹³C NMR : Identify tert-butyl protons (1.4 ppm singlet), piperazine CH₂ signals (3.4–3.8 ppm), and cyclohexyl protons (1.5–2.5 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) complement crystallographic studies of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict electronic properties. For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT-derived bond lengths and angles showed <0.02 Å deviation from SC-XRD data, validating the cis-configuration . Frontier molecular orbital (FMO) analysis can also reveal reactivity trends, such as nucleophilic sites on the piperazine ring .

Q. What strategies resolve contradictions in crystallographic refinement for piperazine derivatives?

Methodological Answer: Discrepancies in anisotropic displacement parameters or occupancy factors may arise due to disorder in the tert-butyl or cyclohexyl groups. Using SHELXL (SHELX-2018) with restraints for bond distances and angles improves refinement . For severe disorder, omit problematic regions and refine with PART instructions. Cross-validation against Hirshfeld surface analysis (e.g., CrystalExplorer) identifies weak interactions (C–H⋯O) that stabilize the lattice .

Q. How does the hydroxycyclohexyl substituent influence biological activity compared to other analogs?

Methodological Answer: The cis-4-hydroxycyclohexyl group enhances solubility and hydrogen-bonding potential. For prolyl-hydroxylase inhibitors (e.g., HIF inhibitors), this group improves binding to the enzyme’s active site compared to non-polar substituents . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity differences. For example, analogs lacking the hydroxyl group showed 10-fold lower inhibition in enzymatic assays .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods for similar piperazine derivatives?

Methodological Answer: Yield discrepancies often stem from subtle differences in reaction conditions:

- Solvent polarity : Polar aprotic solvents (DMF, 1,4-dioxane) favor SNAr reactions (e.g., 80% yield in 1,4-dioxane vs. 50% in toluene) .

- Catalyst choice : NaHB(OAc)₃ vs. LiAlH₄ in reductive amination affects stereoselectivity and byproduct formation .

- Purification methods : Silica gel vs. preparative HPLC impacts recovery of polar intermediates .

Experimental Design Considerations

Q. How can researchers optimize the Boc deprotection step without degrading the hydroxycyclohexyl group?

Methodological Answer: Use mild acidic conditions (e.g., 4M HCl in dioxane at 0°C) to cleave the tert-butyloxycarbonyl (Boc) group while preserving the hydroxyl moiety. Monitor reaction progress via TLC (Rf shift) or in situ IR to detect CO₂ release. For acid-sensitive derivatives, employ catalytic hydrogenation (Pd/C, H₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.